4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine
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Overview
Description
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H7ClN4. It is part of the pyrrolopyrimidine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with a suitable cyclizing agent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine .
Scientific Research Applications
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Chemical Biology: It serves as a probe in the study of biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Another pyrrolopyrimidine derivative with similar biological activities.
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine: A compound with two chlorine atoms, showing different reactivity and applications.
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine: Lacks the chlorine atom, leading to different chemical properties and uses
Uniqueness
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry .
Biological Activity
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C₆H₆ClN₃
- Molecular Weight : 155.58 g/mol
- CAS Number : 16372-08-0
The primary mechanism through which this compound exerts its biological effects is by inhibiting specific kinases involved in cell signaling pathways. Notably, it has been shown to inhibit Focal Adhesion Kinases (FAK) and Pyk2, which are crucial in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth and metastasis in various cancer models .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Tumor Cell Proliferation : In vitro studies demonstrated that this compound can inhibit the proliferation of tumor cells expressing folate receptors (FR) . The mechanism involves the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis.
Compound | Activity | Target |
---|---|---|
This compound | Antiproliferative | FAK/Pyk2 |
Thienoyl analogs | Cytotoxicity | GARFTase |
Other Biological Activities
In addition to its anticancer properties, this compound may possess other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that pyrimidine derivatives can exhibit antibacterial and antifungal properties . The presence of chlorine and nitrogen atoms enhances their interaction with microbial targets.
Case Studies
- Inhibition of FAK in Cancer Models : A study highlighted the effectiveness of this compound in reducing tumor size in xenograft models by targeting FAK signaling pathways .
- Synergistic Effects with Other Drugs : When combined with traditional chemotherapy agents, this compound showed enhanced efficacy against resistant cancer cell lines .
Research Findings
Recent studies have focused on optimizing the structure of pyrrolo[3,4-D]pyrimidines to improve their biological activity. Variations in substituents have been shown to affect potency and selectivity towards cancer cells:
Properties
Molecular Formula |
C6H7ClN4 |
---|---|
Molecular Weight |
170.60 g/mol |
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H7ClN4/c7-5-3-1-9-2-4(3)10-6(8)11-5/h9H,1-2H2,(H2,8,10,11) |
InChI Key |
CZWVOBKZFCQZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=C(N=C2Cl)N |
Origin of Product |
United States |
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